2-Fluoroisophthalic acid

Acid strength Electronic effect Solubility

2‑Fluoroisophthalic acid (2‑FIPA; C₈H₅FO₄; MW 184.12) is a monosubstituted aromatic dicarboxylic acid derived from isophthalic acid by replacement of the 2‑position aromatic hydrogen with fluorine [REFS‑1]. It exists as a white to off‑white solid (mp 286–287 °C) and is commercially available at purities of 95–99 % [REFS‑2][REFS‑3].

Molecular Formula C8H5FO4
Molecular Weight 184.12 g/mol
CAS No. 1583-65-9
Cat. No. B172910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroisophthalic acid
CAS1583-65-9
Molecular FormulaC8H5FO4
Molecular Weight184.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)O)F)C(=O)O
InChIInChI=1S/C8H5FO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyDWOLBEJAJWCIGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoroisophthalic Acid (CAS 1583‑65‑9): Baseline Identity and Sourcing Position for Monosubstituted Isophthalic Acid Building Blocks


2‑Fluoroisophthalic acid (2‑FIPA; C₈H₅FO₄; MW 184.12) is a monosubstituted aromatic dicarboxylic acid derived from isophthalic acid by replacement of the 2‑position aromatic hydrogen with fluorine [REFS‑1]. It exists as a white to off‑white solid (mp 286–287 °C) and is commercially available at purities of 95–99 % [REFS‑2][REFS‑3]. The presence of the ortho‑fluorine substituent distinctively modulates the electron density of the benzene ring and the acidity of the carboxylic acid groups relative to the parent isophthalic acid and its positional isomers, making 2‑FIPA a chemically non‑interchangeable intermediate for applications where regiochemical control, enhanced acidity, or fluorine‑specific interactions are required [REFS‑4][REFS‑5].

Why Unsubstituted Isophthalic Acid or 5‑Fluoroisophthalic Acid Cannot Replace 2‑Fluoroisophthalic Acid in Regioselective Applications


The 2‑fluoro substituent simultaneously withdraws electron density inductively from both ortho‑carboxyl groups and exerts a steric influence on adjacent reaction centers, effects that are absent in isophthalic acid (pKa₁ 3.46) and qualitatively different in 5‑fluoroisophthalic acid (pKa 3.19), where the fluorine is meta to both carboxyls [REFS‑1][REFS‑2]. These electronic and geometric differences translate into quantifiable changes in acidity (pKa 2.60 for 2‑FIPA vs. 3.46 for the parent) and in the regio‑outcome of derivatisation steps, as evidenced by the exclusive use of 2‑fluoroisophthalic acid – not its 5‑fluoro isomer – as the essential starting material in the patented, high‑yield synthesis of tricyclic PARP‑inhibitor intermediates [REFS‑3][REFS‑4]. Generic substitution therefore risks altered reaction kinetics, reduced regioselectivity, and failure to meet patent‑protected synthetic routes.

2‑Fluoroisophthalic Acid (CAS 1583‑65‑9): Quantified Differentiation Evidence Against Closest Analogs


Acidity Enhancement: 2‑Fluoroisophthalic Acid Is a 0.86 pKa Unit Stronger Acid Than Isophthalic Acid

The predicted first acid dissociation constant of 2‑fluoroisophthalic acid (pKa 2.60 ± 0.10) is substantially lower than that of unsubstituted isophthalic acid (pKa₁ 3.46), reflecting the electron‑withdrawing effect of the ortho‑fluorine [REFS‑1][REFS‑2]. This 0.86 log‑unit shift corresponds to a 7.2‑fold increase in acid strength, which directly influences salt formation, solubility in basic media, and activation for esterification or amidation.

Acid strength Electronic effect Solubility

Regioisomeric Acidity Differentiation: 2‑Fluoro Isomer Is 0.59 pKa Units More Acidic Than 5‑Fluoroisophthalic Acid

The 2‑fluoro isomer (pKa 2.60) is markedly more acidic than the 5‑fluoro isomer (pKa 3.19), a ΔpKa of −0.59 corresponding to a ~3.9‑fold difference in Ka [REFS‑1][REFS‑2]. This arises because the fluorine at the 2‑position exerts a stronger inductive withdrawal on both ortho‑carboxyl groups compared with the meta‑positioned fluorine in the 5‑isomer.

Positional isomer Electronic effect Regioselectivity

Patent‑Protected Regiochemical Role: 2‑Fluoroisophthalic Acid Delivers High‑Yield Tricyclic PARP‑Inhibitor Intermediates Where Isophthalic Acid Cannot

US Patent 8,742,160 exclusively employs 2‑fluoroisophthalic acid as the starting scaffold for the preparation of tricyclic derivatives with PARP inhibitory activity [REFS‑1]. The fluorine atom directs the substitution and reduction sequence; using non‑fluorinated isophthalic acid or the 5‑fluoro isomer would alter the electronic environment and compromise the recorded yield improvement from 40–47 % (prior mono‑esterification method) to 75 % [REFS‑2].

PARP inhibitor Process chemistry Patent intermediate

Solid‑State Thermal Stability: 2‑Fluoroisophthalic Acid Melts 55–60 °C Lower Than Isophthalic Acid, Enabling Milder Processing

2‑Fluoroisophthalic acid exhibits a melting point of 286–287 °C, whereas unsubstituted isophthalic acid sublimes without melting above ~345 °C (mp 345–348 °C in sealed tube) [REFS‑1][REFS‑2]. The ~58 °C depression in melting point, attributed to disruption of crystal packing by the fluorine atom, facilitates melt‑processing, hot‑melt formulation, or solvent‑free reactions at lower temperatures.

Melting point Thermal processing Formulation

Unique Scanning‑Tunnelling Microscopy Contrast: Fluorinated Isophthalic Acids Provide Direct Imaging Differentiation from Non‑Fluorinated Analogues

A semifluorinated isophthalic acid derivative was investigated by scanning tunnelling microscopy (STM) at the solution–graphite interface alongside non‑fluorinated analogues [REFS‑1]. The fluorine substituent produced a specific, stark contrast in STM images that enabled unambiguous identification of the fluorinated molecules within mixed monolayers – a capability entirely absent in the non‑fluorinated parent compound.

Surface science STM imaging Self-assembly

Predicted Physicochemical Property Profile Differentiates 2‑Fluoroisophthalic Acid from Tetrafluoroisophthalic Acid for Controlled‑Fluorine Applications

The predicted boiling point of 2‑fluoroisophthalic acid (393.6 ± 27.0 °C) lies between that of isophthalic acid and tetrafluoroisophthalic acid (351.8 ± 42.0 °C), while its predicted pKa (2.60) is significantly higher than that of the perfluorinated analogue (pKa 1.27) [REFS‑1][REFS‑2]. This positions 2‑FIPA as the intermediate‑fluorine‑content choice, offering enhanced acidity and volatility relative to the non‑fluorinated parent without the extreme acidity and hydrophobicity of the tetrafluoro derivative.

Fluorine content Boiling point Polarity

Procurement‑Oriented Application Scenarios Where 2‑Fluoroisophthalic Acid (CAS 1583‑65‑9) Demonstrates Quantifiable Advantage


Process‑Scale Synthesis of PARP‑Inhibitor Tricyclic Intermediates Requiring High Mono‑Esterification Yield

As described in US 8,742,160, the exclusive use of 2‑fluoroisophthalic acid in the esterification–substitution–hydrolysis sequence achieves a 75 % yield for the critical mono‑acid intermediate, compared with 40–47 % for prior methods employing non‑fluorinated isophthalic acid [REFS‑1]. Contract manufacturing organisations and pharmaceutical intermediate buyers should specify 2‑FIPA (≥97 % purity) to replicate these patent‑protected yields.

Synthesis of Metal‑Organic Frameworks Requiring a Moderately Fluorinated, Acidity‑Tunable Linker

With a pKa of 2.60 – 0.86 units below isophthalic acid and 1.33 units above tetrafluoroisophthalic acid – 2‑FIPA enables fine‑tuning of linker deprotonation kinetics during MOF crystallisation [REFS‑1]. Its single fluorine atom provides sufficient hydrophobicity to influence pore environment without the solubility challenges of the tetrafluoro analogue, making it a preferred linker for mixed‑linker CAU‑10‑type frameworks [REFS‑2].

STM‑Based Surface Self‑Assembly Studies Using the Fluorine Atom as an Intrinsic Imaging Probe

The fluorine‑specific contrast of fluorinated isophthalic acid derivatives at the solution–graphite interface allows direct, label‑free identification within mixed monolayers, a property absent in non‑fluorinated analogues [REFS‑1]. Research groups requiring unambiguous molecular identification in STM experiments should procure 2‑FIPA as the structurally simplest fluorine‑bearing isophthalic acid building block.

Low‑Temperature Melt Processing or Hot‑Melt Formulation of Dicarboxylic Acid Monomers

The 286–287 °C melting point of 2‑FIPA is approximately 58 °C lower than that of isophthalic acid (345–348 °C) [REFS‑1][REFS‑2]. This allows melt‑based polycondensation or hot‑melt coating processes to operate at significantly reduced temperatures, cutting energy costs and minimising thermal decomposition of co‑formulated heat‑sensitive components.

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